Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate
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Overview
Description
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with the molecular formula C16H13NO2 It is a derivative of benzoic acid and features an ethynyl group attached to a 3-aminophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate typically involves a palladium-catalyzed Sonogashira cross-coupling reaction. This reaction is carried out under aerobic conditions, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate involves its interaction with molecular targets and pathways. The compound’s ethynyl group can participate in π-π interactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[2-(3-aminophenyl)ethynyl]benzoate
- Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate
Uniqueness
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the amino group and the ethynyl linkage can significantly affect the compound’s interaction with other molecules, making it distinct from its analogs.
Biological Activity
Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate is an organic compound with significant potential in biological applications due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula C16H15N1O2 and a molecular weight of approximately 251.28 g/mol. The compound features a benzoate ester structure with a methyl group attached to the carboxylate portion and an ethynyl group connected to a phenyl ring that contains an amino substituent. These elements contribute to its reactivity and interaction with biological systems, particularly through π-π interactions and hydrogen bonding capabilities.
Enzyme Interactions
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme interactions. The presence of the ethynyl group allows for enhanced π-π stacking interactions, while the amino group facilitates hydrogen bonding with various biological molecules. This unique combination may influence the activity of enzymes and receptors, suggesting potential applications in drug development.
Anticancer Potential
In vitro studies have demonstrated that derivatives of compounds similar to this compound possess anticancer properties. For instance, the design and synthesis of new derivatives have shown promising results in inhibiting cell proliferation and protein kinase activity, which are critical for cancer cell survival and growth . The structural similarity to known anticancer agents supports further exploration of its potential as a therapeutic agent.
Synthesis Methods
The synthesis of this compound typically involves a palladium-catalyzed Sonogashira cross-coupling reaction . This method combines a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under aerobic conditions. Common solvents used include tetrahydrofuran or dimethylformamide, with bases such as triethylamine facilitating the reaction .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 4-(2-(trimethylsilyl)ethynyl)benzoate | C16H20O2Si | Contains trimethylsilyl group which enhances solubility |
Methyl 4-(chloromethanyl)benzoate | C16H16ClO2 | Chlorine substituent modifies reactivity |
Methyl 4-(2-(phenylethynyl)benzoate | C17H16O2 | Additional phenyl group increases π-conjugation |
This table illustrates how the structural variations influence solubility, reactivity, and potential biological activity.
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Anticancer Activity : A study explored various derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated that modifications to the amino and ethynyl groups significantly impacted their binding affinity and inhibitory potency against cancer cell lines .
- Enzyme Modulation : Another investigation focused on the compound's interaction with enzymes involved in metabolic pathways. Results showed that it could effectively modulate enzyme activity, providing insights into its potential as a therapeutic agent for metabolic disorders.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 4-[2-(3-aminophenyl)ethynyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)14-9-7-12(8-10-14)5-6-13-3-2-4-15(17)11-13/h2-4,7-11H,17H2,1H3 |
InChI Key |
PYNNNNWQXGUYCU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N |
Origin of Product |
United States |
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